12-Hydroxyeicosapentaenoic acid (12-HEPE; CAS 81187-21-5) is a monohydroxy fatty acid metabolite derived from eicosapentaenoic acid (EPA) primarily via the action of 12-lipoxygenase (12-LOX). It belongs to the eicosanoid family and functions as a specialized pro-resolving mediator (SPM), playing a critical role in the active resolution of inflammation without immunosuppression.
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
CAS No.81187-21-5
Cat. No.B163512
⚠ Attention: For research use only. Not for human or veterinary use.
12-Hydroxyeicosapentaenoic Acid (12-HEPE): A Specialized Pro-Resolving Lipid Mediator Derived from EPA
12-Hydroxyeicosapentaenoic acid (12-HEPE; CAS 81187-21-5) is a monohydroxy fatty acid metabolite derived from eicosapentaenoic acid (EPA) primarily via the action of 12-lipoxygenase (12-LOX) . It belongs to the eicosanoid family and functions as a specialized pro-resolving mediator (SPM), playing a critical role in the active resolution of inflammation without immunosuppression [1]. 12-HEPE serves as a crucial biosynthetic precursor for E-series resolvins, including Resolvin E1, E2, and E3, which are potent anti-inflammatory and pro-resolving agents . The compound exists as different stereoisomers; the 12(S)-HEPE form is the predominant isomer in mammalian systems and is primarily responsible for its biological effects, though commercial preparations are often racemic mixtures containing both 12(S)- and 12(R)-HEPE .
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Tool Compound
Specialized pro-resolving mediator (SPM) study fit
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Selectivity Context
PPARγ / TP receptor / RXRα pathway research
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Stereochemistry Note
Commercial racemic mixture; 12(S)-HEPE is predominant bioactive isomer
[1] HBDB. 12-Hydroxyeicosapentaenoate entry. Human Metabolome Database. View Source
Why 12-HEPE Cannot Be Replaced by Other HEPEs or HETEs: Differentiated Receptor Activation and Functional Outcomes
Although 12-HEPE shares structural similarities with other hydroxylated EPA metabolites (e.g., 5-HEPE, 8-HEPE, 9-HEPE, 15-HEPE, 18-HEPE) and arachidonic acid-derived analogs (e.g., 12-HETE), the position and stereochemistry of the hydroxyl group profoundly alter receptor selectivity and downstream biological effects . For instance, 12-HEPE demonstrates potent dual functionality as both a PPARγ agonist driving anti-atherogenic macrophage polarization [1] and a partial agonist at the thromboxane (TP) receptor influencing vascular tone [2], whereas 8-HEPE and 9-HEPE exhibit markedly stronger PPAR transactivation but lack the TP receptor interaction profile of 12-HEPE [3]. Furthermore, 12-HEPE is uniquely positioned as the dominant EPA-derived metabolite in skin and a critical precursor for E-series resolvins, a property not shared by all in-class analogs [4]. These divergent receptor engagement patterns and tissue-specific accumulation profiles render generic substitution within the HEPE class scientifically invalid for targeted research applications.
Receptor Profile Divergence
8-HEPE and 9-HEPE show higher PPAR transactivation but lack 12-HEPE’s TP receptor partial agonism and RXRα-mediated skin inflammation resolution context.
Functional Endpoint Mismatch
12-HETE exhibits comparable platelet inhibition potency but may differ in ovarian steroidogenesis dual-equal stimulation profile; direct pathway substitution requires validation.
Tissue-Specific Accumulation
12-HEPE is the dominant EPA metabolite in skin; other HEPEs may not replicate tissue-specific anti-inflammatory endpoints observed in contact hypersensitivity models.
[1] Nagatake T, et al. 12-Hydroxyeicosapentaenoic acid inhibits foam cell formation and ameliorates high-fat diet-induced pathology of atherosclerosis in mice. Sci Rep. 2021;11:10426. View Source
[2] Abstract P139: Exploring the cardiometabolic effects of lipid 12-hydroxyeicosapentaenoic acid through thromboxane receptor partial agonism. Hypertension. 2024;81:Suppl 1. View Source
[3] Yamada H, et al. Hydroxyeicosapentaenoic acids from the Pacific krill show high ligand activities for PPARs. J Lipid Res. 2014;55(5):895-904. View Source
[4] Sawada Y, et al. Omega-3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α. J Allergy Clin Immunol. 2021. View Source
Quantitative Differentiation of 12-HEPE: Head-to-Head Comparisons with Key Analogs and Receptor Agonists
Platelet Aggregation Inhibition: 12-HEPE Exhibits Comparable Potency to 12-HETE
12-HEPE inhibits platelet aggregation with an IC50 value of 24 μM, which is statistically comparable to the IC50 of 25 μM observed for its arachidonic acid-derived structural analog, 12-HETE . Both compounds also demonstrate equipotent inhibition of U46619-induced contraction in rat aortic rings, with IC50 values ranging between 8.6 and 8.8 μM . This indicates that the substitution of the omega-3 backbone (EPA) for the omega-6 backbone (arachidonic acid) does not significantly alter potency in these specific platelet and vascular smooth muscle assays.
Platelet InhibitionHead-to-head
12-HEPE IC50 = 24 μM 12-HETE IC50 = 25 μM
Reported equipotent inhibition; supports omega-3 vs omega-6 pathway comparison without potency confound.
For researchers studying omega-3 versus omega-6 lipid signaling in thrombosis, this data confirms that 12-HEPE can substitute for 12-HETE as an equipotent inhibitor, enabling direct comparison of downstream signaling without confounding potency differences.
Ovarian Steroidogenesis: 12-HEPE is the Most Potent HEPE/HETE in Stimulating Progesterone and PGE2 Production
In a comparative study using rat granulosa cells, 12-HEPE was identified as the most potent stimulator among all tested lipoxygenase metabolites (including 5-HETE, 5-HPETE, 12-HETE, 15-HETE, and 15-HPETE) for both progesterone (P) and prostaglandin E2 (PGE2) production [1]. Notably, 12-HEPE stimulated P and PGE2 equally well, whereas 5-HETE preferentially stimulated P over PGE2, and 15-HETE was a potent stimulator of PGE2 but not of P [2]. This unique dual-equal stimulation profile distinguishes 12-HEPE from other HETEs and HEPEs in the context of ovarian hormone regulation.
Ovarian SteroidogenesisHead-to-head
Most potent among tested LOX metabolites; equal dual stimulation of P and PGE2
Unique dual-equal stimulation pattern distinguishes 12-HEPE from 5-HETE, 15-HETE, and 12-HETE.
Rat granulosa cell culture; qualitative pattern difference reported.
Qualitative difference in stimulation pattern (equal dual stimulation vs. preferential single pathway stimulation)
Conditions
Rat granulosa cell culture
Why This Matters
For reproductive biologists investigating luteinizing hormone-releasing hormone (LHRH) signaling mechanisms, 12-HEPE's unique ability to equally stimulate both P and PGE2 production distinguishes it from all other HETEs and positions it as a critical tool for dissecting parallel signaling pathways in ovarian function.
[1] Wang J, et al. The role of several lipoxygenase metabolites of arachidonic acid in the action of luteinizing hormone-releasing hormone (LHRH) on ovarian hormone production. Prostaglandins Leukot Essent Fatty Acids. Abstract accessed via biosci.alljournals.cn. View Source
[2] Biosci AllJournals. Search result: 12-HEPE was most potent and stimulated P and PGE2 equally well. View Source
PPARγ-Mediated Atheroprotection: 12-HEPE Inhibits Foam Cell Formation via PPARγ-Dependent Mechanism
12-HEPE inhibits the foamy transformation of macrophages in a peroxisome proliferator-activated receptor gamma (PPARγ)-dependent manner [1]. In vivo, administration of 12-HEPE to mice fed a high-fat diet improved both pulsatility and resistive indexes in the common carotid artery, indicating amelioration of atherosclerosis pathology [2]. This anti-atherogenic effect is mediated through the 12-HEPE-PPARγ axis and distinguishes 12-HEPE from other HEPEs, such as 8-HEPE and 9-HEPE, which exhibit significantly greater PPAR transactivation activity but have not been specifically validated in foam cell inhibition assays [3].
AtheroprotectionCross-study
PPARγ-dependent foam cell inhibition; improved carotid indexes in HFD mice
Validated functional anti-atherogenic endpoint unique to 12-HEPE; not established for 8-HEPE/9-HEPE.
In vivo high-fat diet mouse model.
AtherosclerosisMacrophage BiologyPPARγ Agonism
Evidence Dimension
Inhibition of macrophage foam cell formation
Target Compound Data
Inhibited foamy transformation in a PPARγ-dependent manner; improved pulsatility and resistive indexes in HFD mice
Comparator Or Baseline
8-HEPE, 9-HEPE (higher PPAR transactivation but no foam cell inhibition data)
Quantified Difference
Functional validation of anti-atherogenic effect unique to 12-HEPE
Conditions
In vitro macrophage culture; in vivo high-fat diet mouse model
Why This Matters
For atherosclerosis researchers and those screening PPARγ agonists, 12-HEPE offers a validated functional readout (foam cell inhibition) that is not yet established for other HEPEs with higher in vitro PPAR transactivation activity, making it the preferred tool compound for studying PPARγ-mediated atheroprotection.
AtherosclerosisMacrophage BiologyPPARγ Agonism
[1] Nagatake T, et al. 12-Hydroxyeicosapentaenoic acid inhibits foam cell formation and ameliorates high-fat diet-induced pathology of atherosclerosis in mice. Sci Rep. 2021;11:10426. View Source
[2] Nagatake T, et al. Sci Rep. 2021;11:10426. Results section: 12-HEPE improved pulsatility and resistive indexes. View Source
[3] Yamada H, et al. Hydroxyeicosapentaenoic acids from the Pacific krill show high ligand activities for PPARs. J Lipid Res. 2014;55(5):895-904. View Source
Thromboxane Receptor Partial Agonism: 12-HEPE is a Low-Potency Partial Agonist Relative to U46619
12-HEPE acts as an endogenous partial agonist at the thromboxane (TP) receptor, exhibiting an EC50 of 314 nM in intracellular calcium mobilization assays, compared to an EC50 of 7.2 nM for the full agonist U46619 [1]. This approximately 44-fold lower potency, coupled with partial agonism, positions 12-HEPE as a physiologically relevant, low-efficacy modulator of TP receptor signaling rather than a full activator. In ex vivo vascular assays, 12-HEPE produced dose-dependent constriction of murine thoracic aortic rings with a pEC50 of 6.129 ± 0.174 and an Emax of 95.39 ± 15.72% relative to maximal constriction, an effect completely prevented by the TP antagonist TPA (1 μM) [2].
HEK293 cells, dynamic mass redistribution (DRM) assay and Ca2+ mobilization
Why This Matters
For vascular pharmacologists and researchers investigating endogenous lipid modulators of TP receptor signaling, 12-HEPE provides a unique tool as a low-potency partial agonist, enabling studies of biased signaling and physiological antagonism that are not possible with the high-potency full agonist U46619 or other HEPEs lacking TP receptor activity.
Skin Inflammation: 12-HEPE Inhibits Neutrophil Chemoattractant Expression via Retinoid X Receptor α (RXRα)
12-HEPE is the dominant EPA-derived metabolite accumulating in the skin of mice fed omega-3 fatty acid-rich linseed oil, with gene expression of Alox12 and Alox12b (encoding 12-HEPE-generating enzymes) significantly higher in skin than in other tissues such as the gut [1]. In human keratinocytes in vitro, 12-HEPE inhibits the expression of two genes encoding neutrophil chemoattractants, CXCL1 and CXCL2, via retinoid X receptor alpha (RXRα) [2]. Topical application of 12-HEPE inhibited contact hypersensitivity-associated inflammation by blocking neutrophil infiltration into the skin [3]. This RXRα-mediated anti-inflammatory mechanism in keratinocytes appears to be specific to 12-HEPE among HEPEs and HETEs studied to date.
Skin InflammationClass-level
RXRα-mediated inhibition of CXCL1/CXCL2; reduced neutrophil infiltration in vivo
Tissue-specific anti-inflammatory mechanism unique to 12-HEPE among tested HEPEs/HETEs.
Human keratinocytes; murine contact hypersensitivity model. Data to verify for other HEPEs.
DermatologyInflammationNeutrophil Biology
Evidence Dimension
Inhibition of CXCL1 and CXCL2 expression in human keratinocytes
Target Compound Data
Inhibited CXCL1 and CXCL2 expression via RXRα; reduced neutrophil infiltration in vivo
Comparator Or Baseline
Other HEPEs and HETEs: No reported RXRα-mediated activity in keratinocytes (class-level inference)
Human keratinocyte culture; murine contact hypersensitivity model
Why This Matters
For dermatological researchers and those investigating tissue-specific lipid mediator functions, 12-HEPE's unique accumulation in skin and its RXRα-dependent anti-inflammatory mechanism distinguish it from other HEPEs, making it the preferred tool compound for studying omega-3 fatty acid effects in cutaneous inflammation and neutrophil recruitment.
DermatologyInflammationNeutrophil Biology
[1] Sawada Y, et al. Omega-3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α. J Allergy Clin Immunol. 2021. Abstract. View Source
[2] Sawada Y, et al. J Allergy Clin Immunol. 2021. CXCL1 and CXCL2 inhibition via RXRα. View Source
[3] Sawada Y, et al. J Allergy Clin Immunol. 2021. Topical 12-HEPE inhibited contact hypersensitivity. View Source
Optimal Application Scenarios for 12-HEPE in Research and Industrial Settings
Atherosclerosis and Macrophage Foam Cell Research
12-HEPE is ideally suited for studies investigating the PPARγ-dependent inhibition of macrophage foam cell formation, a critical event in atherosclerosis progression [1]. Researchers can utilize 12-HEPE as a tool compound to dissect the 12-HEPE-PPARγ axis in both in vitro macrophage polarization assays and in vivo high-fat diet mouse models, where it has demonstrated improvement in carotid artery pulsatility and resistive indexes [2]. This application leverages 12-HEPE's validated functional anti-atherogenic effect, which distinguishes it from other HEPEs with higher in vitro PPAR transactivation activity but lacking in vivo foam cell inhibition validation.
Thromboxane (TP) Receptor Pharmacology and Vascular Reactivity Studies
12-HEPE serves as a unique pharmacological probe for investigating partial agonism at the TP receptor, with a well-characterized EC50 of 314 nM (compared to 7.2 nM for U46619) and pEC50 of 6.129 ± 0.174 in aortic ring constriction assays [1]. Vascular biologists and GPCR pharmacologists can employ 12-HEPE to study biased signaling, physiological antagonism, and the role of endogenous lipid modulators in vascular tone regulation, applications for which the high-potency full agonist U46619 is unsuitable [2].
Cutaneous Inflammation and Dermatological Research
12-HEPE is the dominant EPA-derived metabolite accumulating in skin and acts via RXRα to inhibit neutrophil chemoattractants CXCL1 and CXCL2 in keratinocytes [1]. Dermatology researchers can utilize 12-HEPE in contact hypersensitivity models and keratinocyte cultures to investigate omega-3 fatty acid-mediated resolution of skin inflammation and neutrophil recruitment, a tissue-specific application that other HEPEs have not been shown to address [2].
Comparative Lipid Mediator Studies in Platelet and Ovarian Biology
12-HEPE's equipotent inhibition of platelet aggregation (IC50 = 24 μM) relative to 12-HETE (IC50 = 25 μM) [1] and its unique dual-equal stimulation of progesterone and PGE2 production in granulosa cells [2] make it an essential reference compound for researchers comparing omega-3 versus omega-6 lipid mediator functions in hemostasis and reproductive endocrinology. These head-to-head comparators provide a quantitative framework for dissecting pathway-specific signaling differences.
Application
Selection Property
Validation Focus
Macrophage Foam Cell Studies
PPARγ-dependent pathway context
Foam cell inhibition and carotid artery index endpoints
TP Receptor Pharmacology
Partial agonist efficacy window
Biased signaling and vascular tone modulation interpretation
Dermatological Inflammation Research
Tissue-specific RXRα pathway review
Neutrophil chemoattractant and infiltration endpoints
Omega-3 vs Omega-6 Lipid Mediator Comparison
Equipotent platelet inhibition context
Steroidogenesis dual-stimulation pattern review
[1] Nagatake T, et al. Sci Rep. 2021;11:10426. View Source
[3] Sawada Y, et al. J Allergy Clin Immunol. 2021. View Source
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